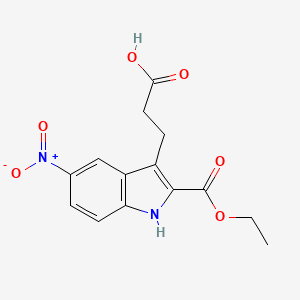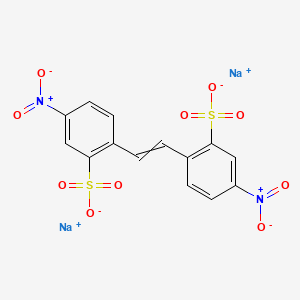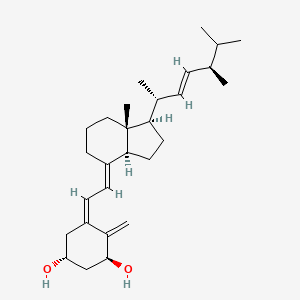
Doxercalciferol
描述
作用机制
多塞钙化醇通过在肝脏中代谢形成 1α,25-二羟维生素 D2 来发挥其作用 . 这种活性形式与靶组织中的维生素 D 受体 (VDR) 结合,调节参与钙和磷稳态的基因表达 . 主要分子靶标包括肠道、肾脏和骨骼,在那里它增强钙的吸收、重吸收和动员 .
类似化合物:
骨化三醇: 另一种维生素 D 的活性形式,用于治疗类似疾病.
阿尔法骨化醇: 一种前药,在肝脏中代谢为骨化三醇.
帕立骨化醇: 一种用于治疗继发性甲状旁腺功能亢进的合成维生素 D 类似物.
独特性: 多塞钙化醇的独特之处在于它是一种合成的人工合成维生素 D2 类似物,而骨化三醇和阿尔法骨化醇是维生素 D3 的类似物 . 这种差异会影响它们的药代动力学和药效动力学,使多塞钙化醇成为对其他维生素 D 类似物反应不好的患者的宝贵选择 .
生化分析
Biochemical Properties
Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25- (OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This process does not require the involvement of the kidneys .
Cellular Effects
This compound has several effects on cells. It helps the body to use more of the calcium found in foods or supplements and regulates the body’s production of parathyroid hormone . It also acts directly on bone cells (osteoblasts) to stimulate skeletal growth .
Molecular Mechanism
This compound works by getting converted to a biologically active form of vitamin D2 in vivo, without the involvement of the kidneys . This active form binds to the vitamin D receptor, controlling the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidneys, and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton .
Temporal Effects in Laboratory Settings
It is known that this compound effectively suppresses parathyroid hormone level without having side effects like hypercalcemia and hyperphosphatemia, which are much common with earlier vitamin D analogues .
Dosage Effects in Animal Models
In animal models, this compound has been shown to normalize serum calcium and parathyroid hormone (PTH) levels at certain dosages
Metabolic Pathways
This compound is absorbed from the gastrointestinal tract and activated by CYP 27 in the liver to form 1α,25- (OH)2D2 (major metabolite) and 1α,24-dihydroxyvitamin D2 (minor metabolite) .
Subcellular Localization
It is known that in pig parathyroid cells, this compound and the active form of this compound induced vitamin D receptor translocation from the cytoplasm into the nucleus .
准备方法
合成路线和反应条件: 多塞钙化醇是通过一系列化学反应从麦角钙化醇合成而来。 关键步骤是在 1α 位进行羟基化,生成 1α-羟基麦角钙化醇 . 这一过程通常涉及在受控条件下使用叔丁基过氧化氢和异丙醇钛等试剂。
工业生产方法: 在工业环境中,多塞钙化醇采用大规模化学合成技术生产。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的均一性和有效性 . 生产过程的设计高效且可扩展,可以生产出足以满足临床需求的多塞钙化醇。
化学反应分析
反应类型: 多塞钙化醇会发生几种类型的化学反应,包括:
常见试剂和条件:
羟基化: 叔丁基过氧化氢和异丙醇钛等试剂被广泛使用.
氧化和还原: 肝脏中的酶促过程在生理条件下促进这些反应.
形成的主要产物: 多塞钙化醇羟基化的主要产物是 1α,25-二羟维生素 D2,它是该化合物的活性形式 .
科学研究应用
相似化合物的比较
Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.
Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making this compound a valuable option for patients who may not respond well to other vitamin D analogs .
属性
Key on ui mechanism of action |
Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. |
|---|---|
CAS 编号 |
54573-75-0 |
分子式 |
C28H44O2 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |
InChI 键 |
HKXBNHCUPKIYDM-XXZMWSRPSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
手性 SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
外观 |
White to yellow/brown solid powder. |
Key on ui other cas no. |
54573-75-0 |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Relatively insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does doxercalciferol exert its biological effects?
A1: this compound (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.
Q2: Can you elaborate on the specific downstream effects of this compound mediated by VDR activation?
A2: this compound, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, this compound exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]
Q3: Does this compound impact tissues beyond those involved in mineral metabolism?
A3: While primarily known for its role in mineral homeostasis, research suggests that this compound might have broader biological effects. For example, studies have shown that this compound can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for this compound to impact systems beyond classical vitamin D-related pathways.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]
Q5: Are there specific spectroscopic data available for the characterization of this compound?
A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of this compound and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of this compound and its metabolites in biological matrices. []
Q6: What is known about the stability of this compound?
A6: this compound, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]
Q7: Are there specific formulation strategies to enhance this compound stability, solubility, or bioavailability?
A7: Several formulation strategies have been explored to improve the stability and bioavailability of this compound. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize this compound's therapeutic potential.
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []
Q9: Has the efficacy of this compound been investigated in preclinical models?
A10: this compound has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, this compound has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []
Q10: What about the clinical efficacy of this compound?
A11: Clinical trials have explored this compound's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that this compound effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []
Q11: What are the potential adverse effects associated with this compound?
A12: As with other vitamin D analogs, the primary safety concern with this compound is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.
Q12: What are the alternatives to this compound in managing secondary hyperparathyroidism?
A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.
Q13: What are some important research tools and resources for studying this compound?
A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of this compound. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of this compound on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of this compound. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of this compound in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of this compound in various clinical contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




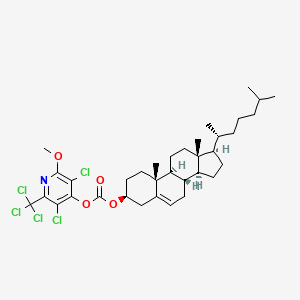
![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)


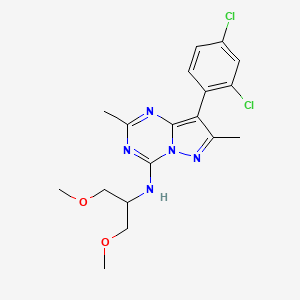
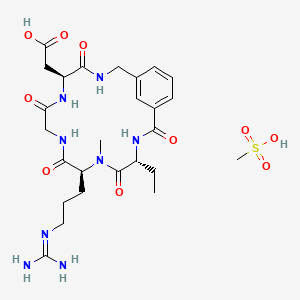

![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)

![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
